molecular formula C6H10O B150981 1-Hexen-3-one CAS No. 1629-60-3

1-Hexen-3-one

Cat. No.: B150981
CAS No.: 1629-60-3
M. Wt: 98.14 g/mol
InChI Key: JTHNLKXLWOXOQK-UHFFFAOYSA-N
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Preparation Methods

1-Hexen-3-one can be synthesized through various methods. One common synthetic route involves the reaction of propyl magnesium bromide with acrolein, followed by hydrolysis. Another method includes the oxidation of 1-hexen-3-ol using oxidizing agents such as pyridinium chlorochromate . Industrial production often involves the catalytic dehydrogenation of 1-hexanol .

Chemical Reactions Analysis

1-Hexen-3-one undergoes several types of chemical reactions:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens like chlorine for substitution reactions. Major products formed include 1-hexenoic acid, 1-hexen-3-ol, and halogenated this compound derivatives .

Scientific Research Applications

1-Hexen-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research has explored its potential as a precursor for the synthesis of biologically active molecules.

    Industry: It is utilized in the production of fragrances, flavors, and polymers

Comparison with Similar Compounds

1-Hexen-3-one can be compared with other similar compounds such as 1-octen-3-one and 1-nonen-3-one. These compounds share the vinyl ketone structure but differ in the length of the carbon chain. The unique aspect of this compound is its balance between reactivity and stability, making it a valuable intermediate in organic synthesis .

Similar compounds include:

Properties

IUPAC Name

hex-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHNLKXLWOXOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075102
Record name 1-Hexen-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629-60-3
Record name 1-Hexen-3-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexen-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexen-3-one
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Record name Hex-1-en-3-one
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Record name 1-HEXEN-3-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-Hexen-3-one is a volatile compound found naturally in various plants. For instance, it is a significant component in the scent of Acacia howittii phyllodes, comprising 8-21% of the volatile profile. []

A: Yes, this compound contributes to the aroma profile of several food items. It has been identified as an important odorant in Jinhua ham [], fresh sweet cream butter [], heated sweet cream butter [], American country ham [], and fresh raspberries [].

A: Yes, heating can significantly influence the perceived intensity of this compound. For instance, in raspberries, the "charm" value, a measure of odor potency, of this compound increased at least 5-fold upon heating. []

A: this compound contributes to the complex aroma profile of cured meats like Jinhua ham and American country ham. It is considered a major odorant in both products, arising from processes like lipid oxidation and amino acid degradation during the curing process. [, ]

A: Research suggests that while this compound alone can repel rodents, it plays a crucial role in attracting mammal pollinators when combined with 3-hexanone. This combination is found in the scent profile of the parasitic plant Cytinus visseri, demonstrating a complex interplay of attractant and repellent signals in plant-pollinator interactions. []

A: Several species of neotropical harvestmen utilize this compound as a component of their chemical defense mechanism. In species like Iporangaia pustulosa and Neosadocus maximus, it is a major constituent of their defensive secretions, alongside other compounds like 5-methyl-1-hexen-3-one and the novel dihydropyran 1-(6-butyl-3,4-dihydro-2H-pyran-2-yl)pentanone. []

A: Yes, this compound can undergo a hetero-Diels-Alder reaction to form dimers. This process has been observed in the scent gland exudate of certain gonyleptid harvestmen species, leading to the formation of pyranyl ketones. [] One such dimer, 1-(6-butyl-3,4-dihydro-2H-pyran-2-yl)pentanone, was identified in the secretions of harvestmen species like Iporangaia pustulosa. []

A: While this compound itself is not chirally active, its derivative, (S)-4-methyl-1-hexen-3-one, is. This chiral compound has been used in copolymerization studies with 4-methyl-1-penten-3-one to investigate the impact of chirality on polymer properties. [, ]

A: Incorporating (S)-4-methyl-1-hexen-3-one into copolymers with 4-methyl-1-penten-3-one results in significant changes in the copolymer's physical and chiroptical properties. For instance, isotactic copolymers exhibit enhanced ellipticity compared to a simple mixture of homopolymers, indicating the presence of chiral conformations. [] Furthermore, the intrinsic viscosity of these copolymers increases considerably with an increase in the content of (S)-4-methyl-1-hexen-3-one, suggesting changes in the polymer chain dimensions due to the chiral monomer. []

A: Yes, cytochrome P450 enzymes found in rat and human livers can metabolize this compound through epoxidation. [] Additionally, rat liver microsomes, particularly the P450 2C11 isoform, can further oxidize the 1-hexen-3-ol (a product of 1-hexene oxidation) to this compound without epoxidizing the double bond. []

A: The enantioselectivity of this compound formation during the oxidation of 1-hexene by P450 enzymes is generally modest and varies depending on the specific P450 isoform involved and the substrate concentration. []

A: Yes, this compound can be synthesized through various methods. One approach involves the condensation of furfural with methyl propyl ketone in the presence of alkali, yielding 1-(2-furyl)-1-hexen-3-one as the major product. []

A: While specific structure-odor relationships for this compound are not extensively discussed in the provided research, its structure, characterized by an α,β-unsaturated ketone moiety, is known to contribute to its pungent, green, and floral aroma. [, , , ]

A: While not extensively detailed in the provided research, a study mentions the photodimerization of 1-(4-chlorophenyl)-1-hexen-3-one. [] This suggests that this compound, with its α,β-unsaturated ketone structure, could potentially undergo photodimerization under appropriate conditions.

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